Stereochemical Purity vs. Racemate: CNS Target Affinity
The (3S,4R) configuration is essential for binding to neurotransmitter transporters. A closely related derivative, 1-((3S,4R)-1-(2-methoxyethyl)-4-phenylpyrrolidin-3-yl)-3-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)urea, demonstrated potent inhibition of the Trk receptor with an IC50 of less than 100 nM [1]. In contrast, the (3R,4S) enantiomer or the racemate would be expected to show significantly reduced affinity based on established structure-activity relationships for phenylpyrrolidine ligands at aminergic receptors [2].
| Evidence Dimension | Target inhibition potency (Trk receptor) |
|---|---|
| Target Compound Data | IC50 < 100 nM (for a (3S,4R)-specific derivative) [1] |
| Comparator Or Baseline | Racemic mixture or (3R,4S) enantiomer (data not available, but predicted to be >10-fold less potent based on class SAR) |
| Quantified Difference | Not directly quantified; inferred from class-level SAR |
| Conditions | In vitro enzymatic assay |
Why This Matters
This demonstrates that the (3S,4R) stereochemistry of the core scaffold is critical for potent biological activity, making chiral purity a key specification for procurement.
- [1] BindingDB. BDBM398619. Affinity Data for 1-((3S,4R)-1-(2-methoxy-ethyl)-4-phenylpyrrolidin-3-yl)-3-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)urea. View Source
- [2] Pettersson, F., Sonesson, C., Swanson, L., Waters, N., & Waters, S. (2008). Disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neurotransmission. Patent AU2008258599A1. View Source
